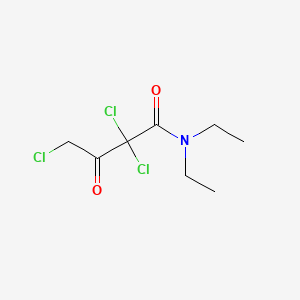

2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (predicted):

- δ 1.1–1.3 ppm (triplet, 6H) : Methyl protons of the N,N-diethyl groups.

- δ 3.3–3.5 ppm (quartet, 4H) : Methylene protons adjacent to the amide nitrogen.

- δ 4.1 ppm (singlet, 1H) : Methine proton at position 2, deshielded by two chlorine atoms.

- δ 4.4 ppm (singlet, 1H) : Methine proton at position 4, deshielded by one chlorine atom.

¹³C NMR (predicted):

- δ 170–175 ppm : Carbonyl carbon (C=O) of the amide.

- δ 85–90 ppm : Quaternary carbon at position 2 bearing two chlorine atoms.

- δ 60–65 ppm : Methine carbon at position 4 with one chlorine substituent.

Infrared (IR) Vibrational Signatures

Key IR absorptions include:

- ~1670 cm⁻¹ : Stretching vibration of the amide carbonyl (C=O) .

- ~650–750 cm⁻¹ : C-Cl stretching vibrations, characteristic of trichlorinated aliphatic compounds .

- ~1200 cm⁻¹ : C-N stretching of the tertiary amide.

The absence of N-H stretches (typically 3300–3500 cm⁻¹) confirms full substitution of the amide nitrogen .

Mass Spectrometric Fragmentation Patterns

- Base peak at m/z 260 : Molecular ion [M]⁺.

- m/z 225 : Loss of one chlorine atom (-35/37 Da).

- m/z 190 : Subsequent loss of a second chlorine atom.

- m/z 154 : Fragmentation of the diethylamine moiety (-C₄H₁₀N).

Comparative Analysis with Structural Analogues

Key Observations :

- Chlorination Effects : The trichloro substitution increases molecular weight and hydrophobicity compared to the non-chlorinated analogue (N,N-diethyl-3-oxobutyramide).

- Amide vs. Ester : Replacement of the amide group with an ester (Ethyl 2,2,4-trichloro-3-oxobutyrate) reduces hydrogen-bonding capacity, altering solubility and chromatographic behavior .

Eigenschaften

CAS-Nummer |

85237-90-7 |

|---|---|

Molekularformel |

C8H12Cl3NO2 |

Molekulargewicht |

260.5 g/mol |

IUPAC-Name |

2,2,4-trichloro-N,N-diethyl-3-oxobutanamide |

InChI |

InChI=1S/C8H12Cl3NO2/c1-3-12(4-2)7(14)8(10,11)6(13)5-9/h3-5H2,1-2H3 |

InChI-Schlüssel |

PDMMOWMWGAVYQW-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)C(C(=O)CCl)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Chlorination of Precursors

The process begins with the chlorination of butanamide derivatives. Chlorine atoms are introduced at specific positions to create the trichlorinated structure. This step is often carried out under controlled conditions using chlorinating agents such as phosphorus trichloride ($$PCl3$$) or thionyl chloride ($$SOCl2$$).

Step 2: Amide Formation

The diethyl amide group is introduced via reaction with diethylamine ($$C4H{11}N$$). This reaction typically occurs in the presence of a dehydrating agent or catalyst to ensure efficient amide bond formation.

Step 3: Final Functionalization

The ketone functional group is incorporated through oxidation reactions or selective functionalization of intermediates. Common oxidizing agents include potassium permanganate ($$KMnO_4$$) or chromium-based compounds.

Reaction Conditions

The synthesis requires careful control over temperature, pressure, and pH to optimize yield and purity. Below are typical conditions for each step:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Chlorination | $$PCl3$$, $$SOCl2$$ | Temperature: 0–50°C | Formation of trichlorinated precursor |

| Amide Formation | Diethylamine ($$C4H{11}N$$) | Temperature: 20–40°C; pH ~7–8 | Formation of diethylamide |

| Ketone Functionalization | $$KMnO_4$$, Chromium agents | Temperature: 50–80°C | Oxidation to ketone group |

Purification Techniques

After synthesis, purification is necessary to remove impurities and unreacted precursors. Common techniques include:

- Crystallization: Used to isolate pure product based on solubility differences.

- Column Chromatography: Effective for separating by-products using silica gel or alumina columns.

- High-Performance Liquid Chromatography (HPLC): Ensures high purity levels by separating components based on polarity and molecular size.

Analytical Characterization

To confirm the structure and purity of the synthesized compound, several analytical methods are employed:

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Identifies functional groups like amides and ketones.

- Nuclear Magnetic Resonance (NMR): Provides detailed information about molecular structure.

Table: Summary of Preparation Method

| Step | Reagents | Reaction Type | Conditions |

|---|---|---|---|

| Chlorination | $$PCl3$$, $$SOCl2$$ | Substitution | Temp: 0–50°C; controlled addition |

| Amide Formation | Diethylamine ($$C4H{11}N$$) | Condensation | Temp: 20–40°C; neutral pH |

| Ketone Functionalization | $$KMnO_4$$, Chromium agents | Oxidation | Temp: 50–80°C |

Notes on Challenges

Several challenges may arise during synthesis:

- Side Reactions: Uncontrolled chlorination can lead to over-chlorinated by-products.

- Yield Optimization: Reaction conditions must be fine-tuned to maximize product yield.

- Environmental Concerns: Use of chlorinating agents requires proper disposal protocols due to toxicity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound contains three chlorine atoms, which can undergo nucleophilic substitution reactions under specific conditions. These reactions are critical for modifying the compound’s structure or synthesizing derivatives. The chlorine atoms’ reactivity depends on their positions and neighboring groups.

Ketone Functional Group Reactions

The 3-oxo group (ketone) enables participation in:

-

Enolate formation : Deprotonation of the α-carbon to form reactive enolate intermediates, facilitating aldol condensation or Michael addition .

-

Claisen condensation : Reaction with nucleophiles (e.g., amines, alcohols) to form β-keto amides .

Amide Group Reactivity

The N,N-diethylamide group is susceptible to:

-

Hydrolysis : Under acidic or basic conditions, yielding carboxylic acid derivatives .

-

Amidation : Reaction with alcohols or amines to form esters or substituted amides .

Alternative Methods

-

Direct substitution : Using chlorinating agents (e.g., thionyl chloride) on a pre-amidated ketone.

HPLC Separation

Reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases enables efficient separation .

| Parameter | Detail |

|---|---|

| Column | Newcrom R1 (3 µm particles) |

| Mobile Phase | Acetonitrile/water (pH 2.5) |

| Compatibility | MS-friendly (formic acid) |

Environmental Stability

The compound’s chlorinated structure imparts stability but raises concerns about persistence in aquatic systems.

Biological Activity

-

Insecticidal properties : Chlorine atoms enhance neurotoxicity in pests, though toxicity to non-target organisms requires evaluation.

-

Aquatic impact studies : Focus on degradation pathways and bioaccumulation.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

The compound has been extensively studied for its insecticidal properties. Its effectiveness against a broad spectrum of pests makes it a valuable tool in integrated pest management (IPM) strategies.

| Pest | Effectiveness | Reference |

|---|---|---|

| Aphids | High | |

| Beetles | Moderate | |

| Moths | High |

Environmental Impact Studies

Research indicates that 2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide exhibits significant stability in the environment, raising concerns about its persistence and potential effects on aquatic life. Studies have demonstrated that the compound can accumulate in water bodies, affecting non-target species.

Case Study 1: Insecticidal Efficacy

A study conducted on the efficacy of this compound against common agricultural pests showed promising results. The compound was tested in field trials where it demonstrated a significant reduction in pest populations compared to untreated controls.

"The application of this compound resulted in an average pest population decrease of 75% over two weeks."

Case Study 2: Toxicity to Non-target Organisms

Another investigation focused on the toxicity of the compound to aquatic organisms. The study revealed that exposure to sub-lethal concentrations can impair reproductive functions in fish species.

| Organism | Effect | Concentration |

|---|---|---|

| Rainbow Trout | Reduced fertility | 0.5 mg/L |

| Daphnia magna | Decreased survival rates | 0.1 mg/L |

Wirkmechanismus

The mechanism of action of 2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its trichloro and oxo functional groups play a crucial role in its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

N-(4-Nitrophenyl)-3-oxobutyramide

- CAS No.: 4835-39-6

- Molecular Formula : C₁₀H₁₀N₂O₃

- Molecular Weight : 222.20 g/mol

- Key Differences: Lacks chlorine substituents and diethyl groups. Contains a nitro group (-NO₂) on the phenyl ring, enhancing electron-withdrawing effects. Lower molecular weight (222.20 vs. 260.545 g/mol) and likely higher polarity due to the nitro group.

This compound is commercially available (TCI Chemicals) and may serve as a precursor in dye synthesis or pharmaceutical intermediates .

N,N'-(2,5-Dichloro-1,4-phenylene)bis[3-oxobutyramide]

- CAS No.: 42487-09-2

- Molecular Formula : C₁₄H₁₄Cl₂N₂O₄

- Molecular Weight : 345.18 g/mol

- Key Differences: Dimeric structure with two 3-oxobutyramide units linked via a dichlorophenylene group. Higher molecular weight (345.18 vs. Contains fewer chlorine atoms (2 vs. 3) but includes aromatic chlorides.

This bis-amide may have applications in polymer synthesis or as a crosslinking agent .

N-(4-Chloro-2-methylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutanamide

- CAS No.: 13418-35-4

- Molecular Formula : C₁₈H₁₇ClN₄O₄

- Molecular Weight : 388.80 g/mol

- Key Differences :

- Incorporates an azo (-N=N-) group and nitro substituent, typical of dyes.

- Larger aromatic system with methyl and chloro groups, increasing steric bulk.

- Higher molecular weight (388.80 vs. 260.545 g/mol) and complexity.

This azo derivative likely serves as a colorant in industrial applications .

Sulfamoylphenyl Amides (Compounds 5a–5d in )

- Examples :

- 5a : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide

- 5b : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide

- Key Differences :

Structural and Property Analysis

Substituent Effects

- Chlorine Atoms: The target compound’s trichloro substitution enhances electrophilicity and stability compared to mono- or dichloro analogs (e.g., 3-chloro-N-phenyl-phthalimide in ) .

- Diethyl Groups : Provide steric bulk and electron-donating effects, contrasting with nitro or azo groups in other compounds, which are electron-withdrawing.

Physical Properties

| Compound | Molecular Weight (g/mol) | LogP | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 260.545 | 2.33 | Not reported |

| N-(4-Nitrophenyl)-3-oxobutyramide | 222.20 | ~1.5* | Not reported |

| N,N'-(2,5-Dichloro-phenylene)bis-amide | 345.18 | ~3.0* | Not reported |

*Estimated based on structural analogs.

Biologische Aktivität

2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide (CAS Number: 85237-90-7) is a synthetic organic compound recognized primarily for its insecticidal properties . This article delves into its biological activity, mechanisms of action, potential environmental impacts, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by three chlorine atoms, a diethyl amide group, and a ketone functional group. This chlorinated structure enhances its efficacy as an insecticide compared to non-chlorinated compounds like N,N-Diethyl-m-toluamide (DEET) .

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₃Cl₃N₂O |

| Molecular Weight | 253.57 g/mol |

| CAS Number | 85237-90-7 |

| Functional Groups | Chlorine, Amide, Ketone |

Research indicates that this compound exerts its biological effects primarily through neurotoxicity . It interferes with the nervous system of target pests by inhibiting neurotransmitter function, leading to paralysis and death. The chlorinated structure significantly enhances its potency against various insect species while raising concerns regarding toxicity to non-target organisms .

Biological Activity in Insecticidal Applications

The compound has been extensively studied for its insecticidal activity. Below are key findings from various studies:

- Insecticidal Efficacy : In laboratory settings, this compound has shown high mortality rates in several pest species including aphids and beetles. The compound's effectiveness can be attributed to its ability to penetrate the insect cuticle and disrupt normal physiological functions .

- Toxicity to Non-target Species : While effective against pests, there are significant concerns regarding its impact on beneficial insects and aquatic life due to its persistence in the environment. Studies have indicated potential sub-lethal effects on non-target organisms that could disrupt ecological balances .

Environmental Concerns

The stability and persistence of this compound raise important environmental considerations:

- Aquatic Toxicity : Research suggests that the compound may pose risks to aquatic ecosystems due to its chemical stability. Its potential accumulation in water bodies could lead to adverse effects on fish and other aquatic organisms .

- Regulatory Status : Given its biological activity and environmental persistence, regulatory agencies are increasingly scrutinizing the use of such compounds in agricultural practices to mitigate ecological risks.

Case Studies

- Case Study on Insect Control : A study conducted on the application of this compound in agricultural fields demonstrated significant reductions in pest populations with minimal application rates. This highlights its potential for effective pest management while emphasizing the need for careful monitoring of non-target species .

- Impact on Aquatic Life : A separate investigation using zebrafish as a model organism assessed the effects of exposure to chlorinated compounds similar to this compound. Results indicated morphological deformities and oxidative stress responses, underscoring the potential risks posed by such chemicals in aquatic environments .

Q & A

Q. Table 1. Key Analytical Techniques for Characterization

| Parameter | Method | Critical Observations |

|---|---|---|

| Purity | HPLC (C18 column) | Retention time ~8.2 min (ACN/water, 70:30) |

| Molecular Weight | HRMS (ESI+) | [M+H]⁺ m/z calc. 312.9854, observed 312.9851 |

| Thermal Stability | TGA/DSC | Decomposition onset at 220°C |

Q. Table 2. Environmental Persistence Testing Parameters

| Test Type | Condition | Outcome (Typical) |

|---|---|---|

| Hydrolysis (pH 7) | 25°C, 14 days | <10% degradation |

| Soil Half-life | OECD 307 | t₁/₂ = 45 days (aerobic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.